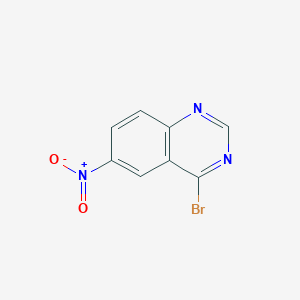

4-Bromo-6-nitroquinazoline

Beschreibung

Eigenschaften

Molekularformel |

C8H4BrN3O2 |

|---|---|

Molekulargewicht |

254.04 g/mol |

IUPAC-Name |

4-bromo-6-nitroquinazoline |

InChI |

InChI=1S/C8H4BrN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H |

InChI-Schlüssel |

RIMSRZBTSNXGAH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Br |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 4 Bromo 6 Nitroquinazoline and Its Derivatives

Electrophilic Substitution Reactions on the Quinazoline (B50416) Nucleus

Electrophilic aromatic substitution (EAS) on the quinazoline core predominantly occurs on the carbocyclic (benzene) ring. quimicaorganica.org The pyrimidine (B1678525) ring is highly deactivated due to the presence of two electronegative nitrogen atoms. However, the reactivity of the benzene (B151609) portion of 4-bromo-6-nitroquinazoline is severely diminished by the powerful deactivating effect of the nitro group at the C-6 position. libretexts.org

Aromatic nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto an aromatic ring. masterorganicchemistry.com The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org The aromatic ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com A weak base, such as water or the hydrogen sulfate ion, subsequently deprotonates the intermediate to restore aromaticity and yield the nitroaromatic product. libretexts.orgmasterorganicchemistry.com

For the 4-bromo-6-nitroquinazoline substrate, the benzene ring is already heavily deactivated by the existing C-6 nitro group. Electron-withdrawing groups decrease the nucleophilicity of the aromatic ring, making electrophilic attack less favorable. libretexts.org Should the reaction be forced under harsh conditions, the site of substitution would be governed by the directing effects of the existing substituents. The nitro group is a strong meta-director, which would direct an incoming electrophile to the C-5 and C-7 positions. The influence of substituents on the rate of addition is a key factor in determining the electrophilicity of the ring. nih.gov Given the profound deactivation, further nitration of 4-bromo-6-nitroquinazoline is exceptionally difficult and not a commonly employed synthetic route.

Table 1: General Mechanism of Aromatic Nitration

| Step | Description |

|---|---|

| 1. Generation of Electrophile | Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). |

| 2. Nucleophilic Attack | The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). |

| 3. Deprotonation | A weak base removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. |

Aromatic bromination is another fundamental electrophilic aromatic substitution reaction. khanacademy.org The mechanism typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the bromine molecule (Br₂), creating a stronger electrophile (Br⁺). youtube.com The electron-rich aromatic ring attacks this electrophilic bromine, proceeding through a resonance-stabilized carbocation intermediate similar to that in nitration. khanacademy.orgyoutube.com Finally, a weak base removes a proton to yield the bromo-substituted aromatic compound. youtube.com When using N-bromosuccinimide (NBS), the reaction can proceed via a radical mechanism, particularly for bromination at allylic or benzylic positions. youtube.com

In the case of 4-bromo-6-nitroquinazoline, the benzene ring is significantly deactivated towards electrophilic attack due to the C-6 nitro group. This deactivation makes direct bromination on the carbocyclic ring challenging. The synthesis of related 6-bromoquinazoline derivatives often involves starting with an already brominated precursor, such as bromo-substituted anthranilic acid, rather than performing electrophilic bromination on the assembled quinazoline ring. nih.gov If the reaction were to proceed, the directing effects of the C-6 nitro group (meta-directing) would favor substitution at the C-5 and C-7 positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinazolines. chim.it This reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate carbanion. libretexts.org The mechanism is typically a two-step addition-elimination process. stackexchange.com

The C-4 position of the quinazoline ring is highly activated towards nucleophilic attack, especially when substituted with a good leaving group like a halogen. nih.gov The electron-deficient nature of the pyrimidine ring makes the C-4 carbon atom electrophilic. Regioselective SNAr for replacing a chlorine atom at the C-4 position of 2,4-dichloroquinazoline precursors is a well-documented and useful method for synthesizing 2-chloro-4-aminoquinazolines. researchgate.netdoaj.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile. researchgate.net The subsequent expulsion of the halide ion restores the aromatic system and yields the substituted product. nih.gov DFT calculations have shown that the carbon atom at the C-4 position of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. doaj.org

Table 2: SNAr Reaction at C-4 of a Halogenated Quinazoline with an Amine

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | An amine nucleophile attacks the electrophilic C-4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral, negatively charged intermediate (Meisenheimer complex). |

| 2. Elimination of Leaving Group | The aromaticity is restored by the expulsion of the halide ion (e.g., Cl⁻, Br⁻), which acts as the leaving group. |

| 3. Deprotonation (if applicable) | If a primary or secondary amine is used as the nucleophile, a final deprotonation step yields the neutral 4-aminoquinazoline product. |

The presence of the bromo and nitro substituents on the 4-bromo-6-nitroquinazoline ring has a profound impact on its reactivity in SNAr reactions.

Bromo Substituent (Leaving Group): The bromine atom at the C-4 position serves as an excellent leaving group. The order of reactivity for halogens as leaving groups in SNAr reactions generally follows C-I > C-Br > C-Cl, allowing for selective displacement. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolines

Halogenated quinazolines, such as 4-bromo-6-nitroquinazoline, are versatile substrates for metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org The C-4 bromine atom provides a reactive site for catalysts, typically based on palladium. bohrium.com

Prominent examples of such reactions include the Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comrsc.org

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to form C(sp²)-C(sp²) bonds, for instance, to synthesize biaryl compounds. wikipedia.org The catalytic cycle generally involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com 4-Bromo-6-nitroquinazoline can be coupled with various aryl or heteroaryl boronic acids to generate diverse 4-aryl-6-nitroquinazolines. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for C-C bond formation and has been applied to halogenated quinazoline precursors to create poly-carbosubstituted derivatives. mdpi.comnih.gov The mechanism involves oxidative addition of the palladium catalyst to the halide, followed by insertion of the alkene and subsequent β-hydride elimination. researchgate.net

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions for Halogenated Quinazolines

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | C-C |

| Heck | Alkene | Pd(II) salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., NEt₃) | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base (e.g., Amine) | C-C |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd(0) complex, Ligand (e.g., Buchwald-type phosphines), Base | C-N, C-O, C-S |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinazolines are excellent substrates for these transformations. mdpi.comnih.gov The reactivity of the C4 position is enhanced by the adjacent nitrogen atom, making it a prime site for such reactions. researchgate.net

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. tcichemicals.com

For 4-Bromo-6-nitroquinazoline, the Suzuki-Miyaura reaction provides an efficient route to introduce aryl, heteroaryl, or alkyl substituents at the C4 position. The general reaction involves the coupling of the quinazoline with a boronic acid (R-B(OH)₂) or a boronic acid pinacol ester. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. nih.gov Commonly used catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The reaction is typically carried out in solvents such as 1,4-dioxane with a base like potassium phosphate (K₃PO₄). mdpi.com

Reaction Scheme:

4-Bromo-6-nitroquinazoline + R-B(OH)₂ --(Pd catalyst, base)--> 4-R-6-nitroquinazoline

| Catalyst System | Base | Solvent | Substrate (R-B(OH)₂) | Yield |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Arylboronic acids | Good |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | Moderate to Good |

| Pd(dppf)Cl₂ | Na₂CO₃ | DMF | Heteroarylboronic acids | Good |

This table represents typical conditions for Suzuki-Miyaura reactions involving aryl bromides and may be applicable to 4-Bromo-6-nitroquinazoline.

The mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

In the case of 4-Bromo-6-nitroquinazoline, Sonogashira coupling allows for the introduction of alkynyl moieties at the C4 position, leading to the synthesis of 4-alkynyl-6-nitroquinazolines. These products are valuable intermediates for further transformations.

Reaction Scheme:

4-Bromo-6-nitroquinazoline + H−C≡C−R --(Pd catalyst, Cu(I) co-catalyst, base)--> 4-(C≡C-R)-6-nitroquinazoline

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Alkyne (H−C≡C−R) | Yield |

| PdCl₂(PPh₃)₂ | CuI | Et₃N (Triethylamine) | Toluene | Phenylacetylene | Good |

| Pd(PPh₃)₄ | CuI | Cs₂CO₃ | DMF | Various terminal alkynes | High |

| Pd(OAc)₂ | CuI | Diisopropylamine | THF | Alkyl and Aryl alkynes | Moderate to Good |

This table illustrates common conditions for Sonogashira coupling reactions. researchgate.netresearchgate.net

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org While it was the first transition-metal-catalyzed cross-coupling reaction to be discovered, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with many functional groups, such as the nitro group present in 4-Bromo-6-nitroquinazoline. researchgate.netorganic-chemistry.org The strong basicity and reducing ability of Grignard reagents can lead to side reactions and catalyst deactivation. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. nih.govjk-sci.com Organozinc reagents are generally more functional group tolerant than Grignard reagents, making the Negishi coupling a more versatile method. jk-sci.com This reaction has been successfully employed for the functionalization of halogenated quinazolines. nih.gov For instance, 2-chloro-6,7-dimethoxyquinazolines have been coupled with methylzinc chloride in the presence of Pd(PPh₃)₄. nih.gov This suggests that 4-Bromo-6-nitroquinazoline could potentially undergo Negishi coupling with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the C4 position.

Reaction Scheme (Negishi):

4-Bromo-6-nitroquinazoline + R-Zn-X --(Pd or Ni catalyst)--> 4-R-6-nitroquinazoline

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. researchgate.netresearchgate.net These reactions are particularly useful for synthesizing aryl amines, ethers, and sulfides.

For 4-Bromo-6-nitroquinazoline, copper catalysis can be employed to introduce a variety of nucleophiles at the C4 position. For example, coupling with amines or amides can yield 4-aminoquinazoline derivatives. An efficient copper-catalyzed synthesis of 4-aminoquinazolines from 2-bromobenzonitriles and amidines has been reported, using CuI as the catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand. organic-chemistry.org The nitro group on the quinazoline ring would likely enhance the reactivity of the C4-Br bond in such a reaction. Copper can also catalyze the coupling of nitroarenes with aryl boronic acids to form diarylamines, a reaction that involves the deoxygenation of the nitro group. nih.gov

| Catalyst System | Ligand | Base | Nucleophile | Product Type |

| CuI | DMEDA | K₂CO₃ | Amidines/Guanidine | 4-Aminoquinazolines |

| CuI | L-proline | K₂CO₃ | Thiols | 4-(Arylthio)quinazolines |

| Cu Nanoparticles | None | Cs₂CO₃ | Phenols | 4-Aryloxyquinazolines |

This table provides examples of copper-catalyzed cross-coupling reactions applicable to aryl halides. researchgate.netorganic-chemistry.org

Regioselectivity and Ligand Effects in Cross-Coupling

In polyhalogenated quinazolines, regioselectivity is a key consideration. The reactivity of different halogen positions can be influenced by electronic and steric factors. Generally, for haloquinazolines, the C4 position is more reactive than other positions due to the activating effect of the adjacent nitrogen atom. researchgate.net For a substrate like 6-bromo-2,4-dichloroquinazoline, theoretical calculations have shown that the C4-Cl bond is more activated towards oxidative addition than the C2-Cl or C6-Br bonds. researchgate.net This inherent reactivity allows for selective functionalization at the C4 position.

The choice of ligand is crucial in controlling the activity and selectivity of the metal catalyst. nih.gov In palladium-catalyzed reactions, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed. nih.gov These ligands stabilize the catalyst, promote oxidative addition, and facilitate reductive elimination. For Suzuki-Miyaura reactions, dialkylbiarylphosphine ligands have been shown to be highly effective. nih.gov The ligand can influence the rate and outcome of the reaction; for example, in some cases, increasing the ligand-to-metal ratio can improve yield, while in others it can be detrimental. nih.gov The development of specialized ligands and pre-catalysts has significantly expanded the scope and efficiency of cross-coupling reactions. nih.gov

Rearrangement Reactions of Quinazoline Derivatives

Quinazoline derivatives can undergo various rearrangement reactions. One notable example is the "sulfonyl group dance," a type of rearrangement where a sulfonyl group migrates between positions on the quinazoline ring. This has been observed in the context of 4-azido-2-sulfonylquinazolines. nih.gov Another type of rearrangement relevant to quinazoline synthesis is the Hofmann or Lossen-type rearrangement, which can be involved in the formation of the quinazoline ring from phthalic acid derivatives. scispace.com While specific rearrangement reactions starting directly from 4-Bromo-6-nitroquinazoline are not extensively documented in the provided search results, its derivatives, formed through the cross-coupling reactions described above, could potentially undergo further structural reorganizations depending on the introduced substituents and reaction conditions. For instance, photochemically induced Fries rearrangements of anilides can lead to precursors for quinazoline synthesis. organic-chemistry.org

Dimroth Rearrangement in the Synthesis of 4-Anilino-6-nitroquinazolines

The synthesis of 4-anilino-6-nitroquinazolines can be efficiently achieved through a process involving a Dimroth rearrangement. This reaction typically begins with the condensation of 2-amino-5-nitrobenzonitrile (B98050) with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). This initial step yields a formimidamide intermediate. researchgate.net The subsequent reaction of this intermediate with an appropriate aniline (B41778) in glacial acetic acid, often accelerated by microwave irradiation, leads to the formation of the 4-anilino-6-nitroquinazoline derivative. researchgate.net

The core of this transformation is the Dimroth rearrangement, a type of isomerization in heterocyclic compounds where endocyclic and exocyclic heteroatoms interchange their positions through a sequence of ring opening and ring closure. nih.gov

Proposed Reaction Mechanism:

The generally accepted mechanism for the Dimroth rearrangement in this context is as follows:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the aniline's amino group on the carbon atom of the formimidamide intermediate derived from 2-amino-5-nitrobenzonitrile.

Intermediate Formation and Elimination: This attack leads to the formation of a tetrahedral intermediate, followed by the elimination of dimethylamine.

Intramolecular Cyclization: The resulting amidine intermediate then undergoes an intramolecular cyclization.

Ring Opening and Reclosure: The quinazoline ring opens, and subsequent reclosure occurs in a manner that results in the interchange of the exocyclic and endocyclic nitrogen atoms, leading to the thermodynamically more stable 4-anilino-6-nitroquinazoline structure. nih.gov

This rearrangement is a key step in providing a rapid and efficient route to this class of compounds. researchgate.net The use of microwave technology has been shown to significantly accelerate this reaction, making it a valuable method for multi-gram scale synthesis. researchgate.net

Reduction Chemistry of Nitro Groups to Amino Groups

The conversion of the nitro group at the 6-position of the quinazoline ring to an amino group is a critical transformation in the synthesis of many biologically active molecules. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Several common methods for the reduction of aromatic nitro compounds are applicable to 6-nitroquinazoline (B1619102) derivatives:

Iron in Acidic Media: The use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride, is a mild and effective method for reducing nitro groups to amines. commonorganicchemistry.com

Tin(II) Chloride: Tin(II) chloride (SnCl₂) is another mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comsemanticscholar.org While it has been reported to give low yields in some 6-nitro-4-anilinoquinazoline reductions, it is a viable option under optimized conditions. researchgate.netsemanticscholar.org

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas and a metal catalyst. commonorganicchemistry.comwikipedia.org

Palladium on Carbon (Pd/C): A common choice, though it can sometimes lead to dehalogenation if halogen substituents are present.

Raney Nickel: This catalyst is often used as an alternative to Pd/C to avoid dehalogenation of aromatic halides. commonorganicchemistry.com

Sodium Dithionite: In some instances, sodium dithionite (Na₂S₂O₄) can be used for the reduction, although it has been reported to result in low yields for certain 6-nitro-4-anilinoquinazoline derivatives. researchgate.net

The following table summarizes various reagents used for the reduction of aromatic nitro groups, which are applicable to 6-nitroquinazolines.

| Reagent/Catalyst | Conditions | Notes |

| Iron (Fe) | Acidic conditions (e.g., Acetic Acid, NH₄Cl) | Mild and often used for selective reductions. |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | A mild reagent, good for substrates with other reducible groups. commonorganicchemistry.comsemanticscholar.org |

| H₂/Palladium on Carbon (Pd/C) | Hydrogen gas | A common and efficient method, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Hydrogen gas | Effective for nitro reduction and often used to avoid dehalogenation. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/alcoholic mixtures | Can be used, but yields may be variable. researchgate.net |

| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | A mild reducing agent. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | An alternative when hydrogenation or strongly acidic conditions are not suitable. commonorganicchemistry.com |

For the specific reduction of the nitro group in 4-anilino-6-nitroquinazoline derivatives to yield 6-aminoquinazolines, one effective reported method involves the use of iron powder and ammonium chloride in a mixture of isopropyl alcohol and water at elevated temperatures.

Spectroscopic and Structural Characterization Methodologies in Quinazoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR spectra offer fundamental insights into the molecular framework of 4-Bromo-6-nitroquinazoline.

In the ¹H-NMR spectrum, the protons on the quinazoline (B50416) ring system exhibit distinct chemical shifts due to the influence of the nitrogen heteroatoms and the electron-withdrawing bromo and nitro substituents. The proton at the C2 position is expected to appear as a singlet in the downfield region (typically δ 9.0-9.5 ppm) because of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will show characteristic splitting patterns. H-5, being adjacent to the nitro group, would likely appear as a doublet, while H-7 and H-8 would also present as doublets, with coupling constants indicating their ortho relationship.

The ¹³C-NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly attached to the electronegative nitrogen, bromine, and nitro groups will be significantly deshielded and appear at lower fields. The C4 carbon, bonded to bromine, and the C6 carbon, bonded to the nitro group, are expected to have characteristic chemical shifts. Carbons in the quinazoline ring system, such as C2, C4, C8a, and C6, will typically resonate at lower fields compared to the other carbons. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Bromo-6-nitroquinazoline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 9.2 (singlet) | 155.0 |

| C4 | - | 145.0 |

| C4a | - | 150.0 |

| C5 | 8.8 (doublet) | 125.0 |

| C6 | - | 148.0 |

| C7 | 8.5 (doublet-doublet) | 128.0 |

| C8 | 8.0 (doublet) | 120.0 |

Note: These are predicted values based on known substituent effects on the quinazoline scaffold. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing atomic connectivity.

H-H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbons. For 4-Bromo-6-nitroquinazoline, a COSY spectrum would show a cross-peak between the protons at C7 and C8, confirming their ortho relationship on the benzene portion of the quinazoline ring. researchgate.net

H-C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. researchgate.net For instance, the proton at C2 would show a correlation to the C4 and C8a carbons, while the proton at C5 would show correlations to C4, C6, and C4a, confirming the substitution pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For 4-Bromo-6-nitroquinazoline (C₈H₄BrN₃O₂), the calculated molecular weight is approximately 252.96 g/mol .

In an MS experiment, the most characteristic feature would be the molecular ion peak cluster. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity (M+ and M+2), separated by two mass units. miamioh.edu

The fragmentation analysis provides a molecular fingerprint. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂, 46 Da) or a neutral loss of nitric oxide (NO, 30 Da). nih.gov Halogenated aromatic compounds often lose the halogen radical. youtube.com Therefore, key fragments for 4-Bromo-6-nitroquinazoline would likely include ions corresponding to the loss of Br, NO₂, and potentially HCN from the pyrimidine (B1678525) ring.

Table 2: Expected Key Ions in the Mass Spectrum of 4-Bromo-6-nitroquinazoline

| m/z Value | Identity |

|---|---|

| 253/255 | [M]⁺ (Molecular ion) |

| 207/209 | [M - NO₂]⁺ |

| 174 | [M - Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. youtube.com The IR spectrum of 4-Bromo-6-nitroquinazoline would display characteristic absorption bands confirming its key structural features. dummies.com

The most prominent peaks would be associated with the nitro group (NO₂), which typically shows two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. copbela.org Other significant absorptions would include C=N and C=C stretching vibrations from the aromatic quinazoline ring system in the 1450-1650 cm⁻¹ region, and aromatic C-H stretching vibrations appearing above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for 4-Bromo-6-nitroquinazoline

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C/C=N | Stretch | 1450 - 1650 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

For 4-Bromo-6-nitroquinazoline, a single-crystal X-ray diffraction study would confirm the planarity of the fused quinazoline ring system. It would also reveal the precise orientation of the bromo and nitro substituents relative to the ring. Furthermore, this analysis would provide valuable information about the intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings of adjacent molecules, which governs the crystal packing. bath.ac.uk While a specific crystal structure for 4-Bromo-6-nitroquinazoline is not detailed here, analysis of similar structures, such as 4-bromo-4'-nitrodiphenyl, shows that such molecules often exhibit nearly planar conformations with significant intermolecular interactions. bath.ac.uknih.gov

Computational and Theoretical Chemistry Studies of 4 Bromo 6 Nitroquinazoline and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is highly effective for predicting molecular geometries, electronic properties, and reaction mechanisms with significant accuracy. nih.gov For quinazoline (B50416) derivatives, DFT calculations are routinely performed to model ground-state geometries and compute various electronic parameters that govern the molecule's behavior. semanticscholar.orgnih.gov Common approaches involve using hybrid functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to achieve a balance between computational cost and accuracy. nih.govnih.govnih.gov

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and serves as a critical measure of bond strength and a molecule's thermal stability. nih.gov In nitroaromatic compounds, the weakest bond is typically the C–NO2 bond, and its homolytic fission is often the primary step in thermal decomposition. researchgate.netscispace.com DFT calculations are a primary method for determining BDEs. researchgate.netresearchgate.net Studies on various nitroaromatic molecules show a direct correlation between the calculated C–NO2 BDE and the compound's sensitivity and stability. researchgate.net

Table 1: Representative DFT Functionals for BDE Calculations This table is illustrative and based on methods used for similar compounds.

| Functional | Basis Set | Application Note |

|---|---|---|

| M06-2X | def2-TZVPP | Used for calculating BDEs in cyclic hypervalent halogen compounds. beilstein-journals.org |

| B3P86 | 6-311G** | Found to give the best agreement with experimental BDE data for nitroaromatic molecules. researchgate.net |

| B3LYP | 6-311+G(d,p) | Commonly used for BDE evaluation in nitroaromatic compounds. scispace.com |

Geometry optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy. nih.gov Using DFT methods, researchers can refine molecular geometries to find the most stable conformation. semanticscholar.orgacs.org This process yields critical data on bond lengths, bond angles, and dihedral angles.

For quinazoline analogs, DFT optimization has been used to compare calculated structural parameters with experimental data from X-ray crystallography, showing good agreement. bohrium.comcore.ac.uk In the case of 4-Bromo-6-nitroquinazoline, geometry optimization would confirm the planarity of the quinazoline ring system and determine the precise orientation of the bromo and nitro substituents. This optimized structure is the essential starting point for all other computational analyses, including MEP, FMO, and molecular docking. sapub.orgscielo.br

Table 2: Typical Parameters from Geometry Optimization of Quinazoline Analogs This table presents conceptual data based on findings for related heterocyclic systems.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=N Bond Length | ~1.26 - 1.30 Å | Indicates double bond character within the heterocyclic ring. ajchem-a.com |

| C-Br Bond Length | ~1.88 - 1.92 Å | Reflects the covalent bond between the quinazoline core and the halogen. |

| C-N (Nitro) Bond Length | ~1.45 - 1.49 Å | Characterizes the linkage of the electron-withdrawing nitro group. |

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. bohrium.com It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. sapub.org In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and represent targets for nucleophilic attack. wolfram.com

For 4-Bromo-6-nitroquinazoline, an MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the quinazoline ring, identifying them as key centers for electrophilic interactions. bohrium.com Conversely, positive potential would likely be concentrated around the hydrogen atoms of the aromatic ring and in the vicinity of the electron-withdrawing bromo and nitro groups, indicating sites prone to nucleophilic attack. sapub.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Interpretation

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govsapub.org

In studies of quinazoline derivatives, FMO analysis is widely used to explain their reactivity and electronic properties. nih.govsapub.org For 4-Bromo-6-nitroquinazoline, the presence of the electron-withdrawing nitro and bromo groups is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted quinazoline core. rsc.org The HOMO-LUMO gap provides a quantitative measure of the molecule's stability. nih.gov For instance, a DFT study on 6-bromo quinazoline derivatives calculated the HOMO-LUMO energy gap for one stable analog to be 4.71 eV. nih.gov

Table 3: Global Reactivity Descriptors Derived from FMO Analysis These descriptors are commonly calculated in DFT studies of quinazoline derivatives. semanticscholar.orgsapub.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to charge transfer. |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are essential for exploring the stability of a ligand bound to its biological target, such as a protein receptor. abap.co.in By simulating the complex in a dynamic state, researchers can assess the persistence of key interactions (like hydrogen bonds) and calculate the binding free energy, providing a more accurate picture of binding affinity than static docking alone. nih.govfrontiersin.org

The quinazoline scaffold is a core component of many kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.org Numerous studies have employed MD simulations, often for periods of 100 to 200 nanoseconds, to validate the binding modes of novel quinazoline derivatives within the EGFR active site. nih.govrowan.edu These simulations confirm the stability of the ligand-protein complex and highlight the key amino acid residues responsible for anchoring the inhibitor. benthamdirect.comnih.gov For a molecule like 4-Bromo-6-nitroquinazoline, MD simulations would be used to test its stability and interaction patterns within a chosen target's binding pocket, predicting its potential as a viable ligand. abap.co.in

In Silico Design and Virtual Screening for Chemical Discovery

In silico design and virtual screening are powerful strategies for identifying promising new molecules from vast chemical libraries. nih.gov This process often starts with a known active compound or a privileged scaffold, such as quinazoline, which is known to bind to specific biological targets. rsc.orgnih.gov Using computational docking, molecules from a database are systematically evaluated for their ability to fit into the target's active site. researchgate.net The top-scoring compounds, or "hits," are then prioritized for further computational analysis, chemical synthesis, and biological testing. nih.gov

The quinazoline framework has been successfully used as a template for the virtual screening and rational design of inhibitors for various targets, including EGFR, PARP-1, and dihydrofolate reductase (DHFR). nih.govrsc.orgresearchgate.net For example, a potent model compound can be used to generate a pharmacophore model, which is then used to screen databases to find novel molecules with similar binding features. nih.govfrontiersin.org 4-Bromo-6-nitroquinazoline could serve as a starting fragment or lead compound in such a discovery campaign, where its structure is computationally modified and elaborated to optimize binding affinity and selectivity for a specific biological target. benthamdirect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.